N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride
Overview
Description
“N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride”, also known as DMAPA, is a synthetic chemical compound. It is an amine-based acrylic monomer .
Synthesis Analysis
DMAPA is synthesized by free radical polymerization and RAFT polymerization . The molar masses of the samples were 33,000–35,000 g∙mol −1 .Molecular Structure Analysis
The molecular formula of DMAPA is C6H14N2O . Its IUPAC Standard InChI is InChI=1S/C6H14N2O/c1-8(2)5-3-4-7-6-9/h6H,3-5H2,1-2H3,(H,7,9) .Physical And Chemical Properties Analysis
DMAPA is a viscous liquid with a refractive index n20/D 1.479 (lit.) . It has a boiling point of 134 °C/2 mmHg (lit.) and a density of 0.94 g/mL at 25 °C (lit.) .Scientific Research Applications
Fluorescent Probing
N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride has been used as a molecular probe for the trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples. This application is critical for environmental monitoring and water quality assessment. The compound's sensitivity and specificity make it a valuable tool for detecting low concentrations of these compounds in various water samples, including snow, ice, and cloud water (Houdier, Perrier, Defrancq, & Legrand, 2000).
Supramolecular Assembly Investigation
This compound is instrumental in the study of supramolecular assemblies, particularly in the context of biomedical applications like drug delivery and tissue regeneration. It helps in understanding the formation of assemblies dependent on structure and pH, revealing insights into nano and microfibers, micelles, and vesicular structures. This can contribute significantly to the development of novel drug delivery systems and regenerative medicine strategies (Cutrone, Dorilio, Hurley, Pajovich, Smith, & Banerjee, 2017).
Conformational Analysis
The compound is utilized in the study of isomers and conformers of certain enamines. Through vibrational and NMR spectroscopy, as well as ab initio calculations, researchers can understand the conformational properties and structural transformations of these compounds. This information is valuable in the field of organic chemistry, particularly in the synthesis and application of complex organic molecules (Pigošová, Gatial, Milata, Černuchová, Prónayová, Liptaj, & Matějka, 2005).
Study of Organic Solvent Effects
This compound helps in examining the effects of various organic solvents on molecular association. By employing IR spectroscopy and quantum-chemical simulation, researchers can explore how the hydrogen bonding capacity of solvents influences the formation of self-associates and heteroassociates. This is significant in understanding solvent interactions in chemical processes and formulations (Kamorina, Sadikov, Kamorin, Kazantsev, Rumyantsev, Korotaev, & Postnikova, 2019).
Synthesis and Characterization
The compound is vital in the synthesis and characterization of various chemical entities. Its use in the preparation of dinuclear palladium complexes, for instance, demonstrates its utility in inorganic chemistry, enabling the exploration of complex molecular structures and their potential applications (Lozan, Hunger, & Kersting, 2007).
Safety and Hazards
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(methylamino)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.2ClH/c1-9-7-8(12)10-5-4-6-11(2)3;;/h9H,4-7H2,1-3H3,(H,10,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSDUHLLLPVGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCCN(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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